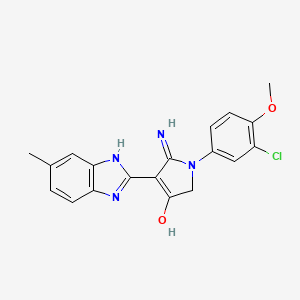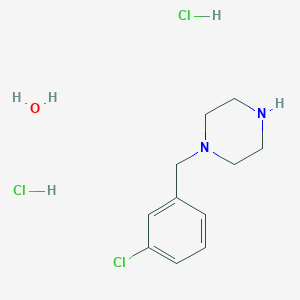
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide, commonly known as HMAH, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of HMAH is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. HMAH has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
HMAH has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. HMAH has also been shown to enhance plant growth and productivity by promoting root development and increasing photosynthetic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HMAH is its relatively simple synthesis method, which makes it easily accessible for researchers. HMAH also has a wide range of potential applications in various fields, making it a versatile compound for research.
However, one of the limitations of HMAH is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of HMAH is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on HMAH. One area of interest is the development of HMAH-based anti-cancer drugs, which could potentially be used to treat various types of cancer. Another area of interest is the investigation of HMAH as a plant growth regulator, with the aim of improving crop yields and sustainability. Additionally, further studies are needed to fully understand the mechanism of action of HMAH and its potential applications in material science.
Méthodes De Synthèse
HMAH can be synthesized via a simple reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(2-methoxyphenoxy)acetic acid hydrazide in the presence of a catalyst. The resulting compound is an orange-yellow powder that is soluble in polar solvents.
Applications De Recherche Scientifique
HMAH has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, HMAH has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. HMAH has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In agriculture, HMAH has been investigated for its potential as a plant growth regulator. Studies have shown that HMAH can enhance plant growth and productivity by promoting root development and increasing photosynthetic activity.
In material science, HMAH has been used as a precursor for the synthesis of metal oxide nanoparticles, which have various applications in electronics, catalysis, and energy storage.
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-5-3-4-6-15(14)24-11-17(21)19-18-10-12-7-8-13(20)16(9-12)23-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVMFFGLJIHMEC-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)

![1-(5-methoxy-2-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089786.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6089788.png)
![4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6089801.png)
![1-[1-(2-chloro-6-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6089804.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6089811.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6089819.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6089843.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6089845.png)